molecular formula C20H24O4 B5803814 4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5803814
M. Wt: 328.4 g/mol
InChI Key: AYSWDXURFBMSBB-UHFFFAOYSA-N
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Description

4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with two 3-methylbut-2-en-1-yl groups at positions 7 and 8. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
  • Bis(3-methylbut-2-en-1-yl) ether
  • Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester
  • 3-Methylbut-2-en-1-yl pivalate
  • 1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol

Uniqueness

4-methyl-7,8-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical properties and potential biological activities. Its dual 3-methylbut-2-en-1-yl substituents at positions 7 and 8 differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-7,8-bis(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(2)8-10-22-17-7-6-16-15(5)12-18(21)24-19(16)20(17)23-11-9-14(3)4/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSWDXURFBMSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OCC=C(C)C)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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